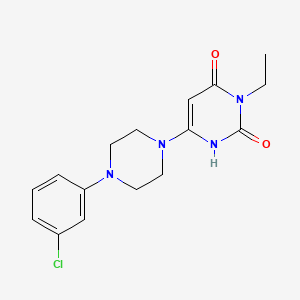

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a piperazine ring and a pyrimidine ring. Piperazine is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a piperazine ring attached to a pyrimidine ring via a nitrogen atom. The pyrimidine ring would be substituted with an ethyl group and a carbonyl group at positions 3 and 2 respectively .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Several studies have explored the anticonvulsant properties of compounds related to 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-ethylpyrimidine-2,4(1H,3H)-dione. For instance, Rybka et al. (2017) reported the synthesis of pyrrolidine-2,5-dione derivatives showing promise as anticonvulsant agents. These compounds exhibited protective indices superior to well-known antiepileptic drugs (Rybka et al., 2017). Similarly, Góra et al. (2021) synthesized derivatives that showed significant anticonvulsant and analgesic activities, indicating potential for neuropathic pain management (Góra et al., 2021).

Chemical Synthesis and Properties

Shin et al. (1983) discussed the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These compounds are important for understanding the chemical properties and potential applications of similar compounds (Shin et al., 1983). Additionally, Abu‐Hashem and Youssef (2011) explored the synthesis of pyrimidine derivatives and their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem & Youssef, 2011).

Pharmacological Evaluation

Watanabe et al. (1992) evaluated the antagonist activity of triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives on 5-HT2 receptors, illustrating their potential in the development of new pharmacological agents (Watanabe et al., 1992). Ghaib et al. (2002) synthesized octahydropyrimido[3,4-a]-s-triazines with potential antifungal activity, expanding the scope of applications for these compounds (Ghaib et al., 2002).

Mecanismo De Acción

Target of action

The compound contains a piperazine moiety, which is a feature found in many pharmaceuticals and illicit drugs . Piperazine derivatives often interact with the central nervous system, and some are known to target serotonin and dopamine receptors .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-2-21-15(22)11-14(18-16(21)23)20-8-6-19(7-9-20)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCJNOBFTQWKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2945288.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)

![Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2945297.png)

![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)

![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)